N-(3-chloro-2-methylphenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chloro-substituted phenyl ring, an oxadiazole moiety, and a phenoxyacetamide group. Its unique structure imparts specific chemical and biological properties, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the oxadiazole ring: This step involves the cyclization of an appropriate hydrazide with an ester or acid chloride to form the 1,2,4-oxadiazole ring.
Substitution reaction: The oxadiazole derivative is then subjected to a nucleophilic aromatic substitution reaction with 4-hydroxyphenylacetic acid or its derivatives to form the phenoxyacetamide intermediate.
Final coupling: The phenoxyacetamide intermediate is coupled with 3-chloro-2-methylaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols, amines.
Substitution products: Amino-substituted derivatives, thio-substituted derivatives.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide has several applications in scientific research:
Medicinal chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Biology: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules or as a specialty chemical in various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-chloro-2-methylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
- **N-(3-chloro-2-methylphenyl)-2-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)phenoxy]acetamide
- **N-(3-chloro-2-methylphenyl)-2-[4-(3-ethyl-1,3,4-oxadiazol-5-yl)phenoxy]acetamide
Uniqueness
N-(3-chloro-2-methylphenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, biological activity, and overall chemical behavior compared to similar compounds with different substituents or ring systems.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-3-17-22-19(26-23-17)13-7-9-14(10-8-13)25-11-18(24)21-16-6-4-5-15(20)12(16)2/h4-10H,3,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCQKNUAVARTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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